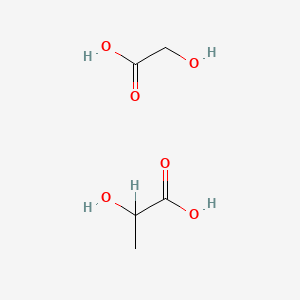
3,N(4)-Ethenodeoxycytidine
Vue d'ensemble
Description
3,N(4)-Ethenodeoxycytidine (3,N4-EDC) is an important nucleoside analog in the field of biochemistry and biotechnology. It is a synthetic analog of deoxycytidine, an important component of DNA, and it can be used in a variety of biochemical and physiological applications.
Applications De Recherche Scientifique
Quantitative Analysis in Cancer Research
- Etheno-dC in Cancer Etiology : Etheno DNA adducts, including etheno-dC, are present in animal and human tissues and are considered important in the etiology of cancer. Methods like immunoaffinity chromatography and LC/ES-MS/MS have been developed for quantifying etheno-dC, facilitating studies on cancer in humans and experimental animals (Roberts et al., 2001).
DNA Adduct Formation and Analysis
- Formation and Stability in DNA : Synthesis of etheno, ethano, and hydroxyethyl derivatives of deoxycytidine, including etheno-dC, has been investigated. These derivatives, linked to mutagenesis and carcinogenesis, have been synthesized and incorporated into oligomeric DNA for further studies (Zhang et al., 1995).
Molecular Biology and Biochemistry
- Use in Fluorescent Oligonucleotides : Etheno-dC has been used to create fluorescent structures for selective introduction into DNA and RNA molecules. This facilitates structure-function studies of RNAs, protein-RNA structures, and DNA-RNA based diagnostics applications (Srivastava et al., 1994).
Biomonitoring and Epidemiology
- Biomarkers of Oxidative Stress : Etheno-dC in human urine has been studied as a biomarker for oxidative stress, particularly in relation to exposure to carcinogens like benzene. Advanced UPLC-MS/MS methods have been developed for this purpose, providing a tool for human biomonitoring and molecular epidemiology studies (Cui et al., 2014).
Understanding DNA Damage and Repair
- Replication Errors and Carcinogen Impact : Studies have explored how different DNA polymerases respond to templates containing etheno-dC. This research helps in understanding replication errors resulting from carcinogen-modified bases, which are less frequent than errors in transcription (Singer et al., 1983).
Methodological Developments
- Advancements in Analytical Methods : New methodologies for analyzing etheno-dC in DNA, such as ultrasensitive UPLC-MS-MS and 32P-postlabelling methods, have been developed. These techniques are crucial for detecting low levels of etheno-dC in various biological samples, enhancing our ability to study DNA damage in different contexts (Sun et al., 2006).
Propriétés
IUPAC Name |
6-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]imidazo[1,2-c]pyrimidin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O4/c15-6-8-7(16)5-10(18-8)14-3-1-9-12-2-4-13(9)11(14)17/h1-4,7-8,10,15-16H,5-6H2/t7-,8+,10+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLBVEMEAYZXKY-QXFUBDJGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC3=NC=CN3C2=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC3=NC=CN3C2=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00988152 | |
| Record name | 6-(2-Deoxypentofuranosyl)imidazo[1,2-c]pyrimidin-5(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00988152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,N(4)-Ethenodeoxycytidine | |
CAS RN |
68498-26-0 | |
| Record name | Ethenodeoxycytidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68498-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,N(4)-Ethenodeoxycytidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068498260 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(2-Deoxypentofuranosyl)imidazo[1,2-c]pyrimidin-5(6H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00988152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{5-[6-(Cyclohexylamino)-9H-purin-9-yl]oxolan-2-yl}methanol](/img/structure/B1209610.png)





![(4R)-4-[(3R,5R,10S,13R,17R)-3-Hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-N-[3-(1,4,4-trimethylpiperazine-1,4-diium-1-yl)propyl]pentanamide;diiodide](/img/structure/B1209621.png)





